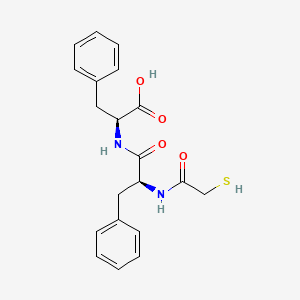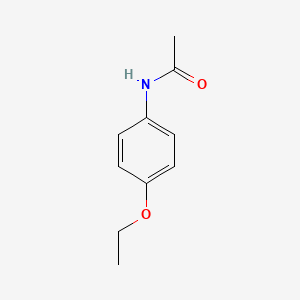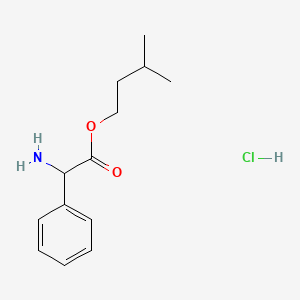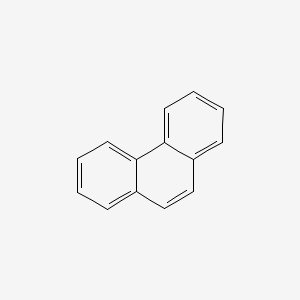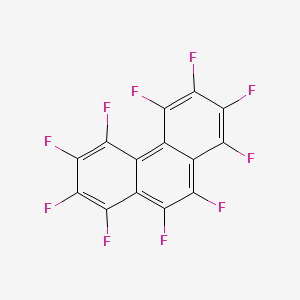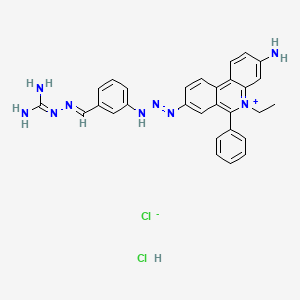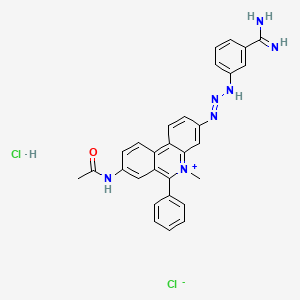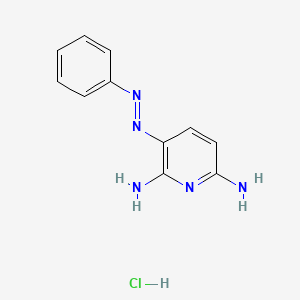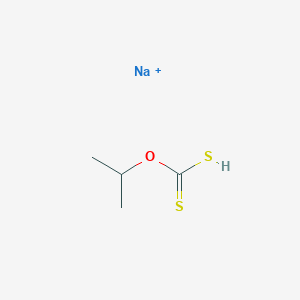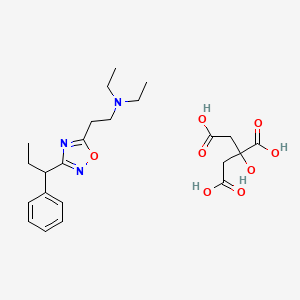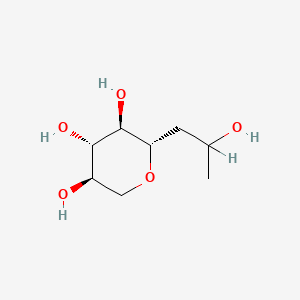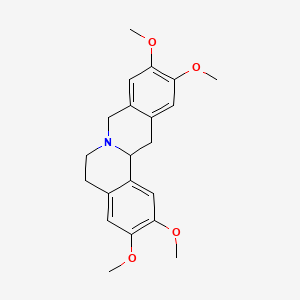
beta-Norcoralydine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Norcoralydine is a naturally occurring alkaloid found in the plant Xylopia discreta. It belongs to the class of proto-berberine alkaloids and has been studied for its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of beta-Norcoralydine involves the decarboxylation of 2,3,10,11-tetramethoxy-12-carboxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine. This process starts with the saponification of 2,3,10,11-tetramethoxy-12-carbomethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine to yield the corresponding amino acid. The amino acid is then decarboxylated at 320°C under vacuum to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The key steps involve careful control of reaction conditions, particularly temperature and vacuum, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-Norcoralydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinolizinium salts.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinolizinium salts.
Reduction: Dihydro-beta-Norcoralydine derivatives.
Substitution: Functionalized this compound derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of beta-Norcoralydine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Beta-Norcoralydine can be compared with other proto-berberine alkaloids, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar biological activities to this compound but with different potency and selectivity.
Jatrorrhizine: Another proto-berberine alkaloid with potential therapeutic applications.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
523-02-4 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(13aS)-2,3,10,11-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1 |
InChI Key |
YOAUKNYXWBTMMF-KRWDZBQOSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
6872-27-1 13407-95-9 4216-86-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Norcoralydine; l-Xylopinine; NSC 23898; NSC-23898; NSC23898; S-(-)-Xylopinine; O-Methylgovanine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


